2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline
Description
2-Nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline is a nitro-substituted aniline derivative featuring a piperidin-1-yl group at the 5-position and an N-(1-phenylethyl) substituent. Its synthesis typically involves aromatic nucleophilic substitution between α-methylbenzylamine and 1-fluoro-2-nitrobenzene, followed by methylation and nitro group reduction under hydrogenation (Scheme 3, ). The compound’s structural complexity makes it a candidate for catalytic applications, particularly as a ligand in nickel-catalyzed cross-coupling reactions .
Properties
IUPAC Name |
2-nitro-N-(1-phenylethyl)-5-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(16-8-4-2-5-9-16)20-18-14-17(10-11-19(18)22(23)24)21-12-6-3-7-13-21/h2,4-5,8-11,14-15,20H,3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWSDFREPEKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline typically involves multiple steps:
Alkylation: The phenylethyl group can be introduced via Friedel-Crafts alkylation, using phenylethyl chloride and an appropriate catalyst such as aluminum chloride.
Piperidinylation: The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the aniline derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to optimize these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group (-NH2), using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the ring.
Reduction: The nitro group can be reduced to an amine group using reagents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Anilines: Electrophilic substitution reactions yield various substituted anilines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
The 5-position substituent and N-terminal group critically influence physicochemical and biological properties. Key analogs include:
Key Observations :
Functional Group Modifications
- Nitro Group Retention : Unlike derivatives in , where nitro groups are reduced to amines for subsequent acylation, the target compound retains the nitro group, which may stabilize electronic interactions in catalytic systems .
- Fluorinated Analogs: 2-Nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline () incorporates a trifluoromethyl group, enhancing metabolic stability and lipophilicity compared to the non-fluorinated target compound .
Biological Activity
2-nitro-N-(1-phenylethyl)-5-(piperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure:
- Molecular Formula: C17H22N4O2
- Molecular Weight: 302.38 g/mol
Physical Properties:
- Boiling Point: Not specified
- Melting Point: Not specified
- Solubility: Soluble in organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The nitro group and piperidine ring contribute to its binding affinity and selectivity towards various biological pathways.
Target Enzymes and Receptors
Research indicates that this compound may act as an inhibitor for certain kinases, which are critical in various signaling pathways involved in cell proliferation and survival.
Pharmacological Effects
The compound has shown potential in various pharmacological studies:
- Antitumor Activity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its role as a potential anticancer agent.
- Neuropharmacological Effects: Preliminary studies indicate that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are implicated in mood regulation and cognitive functions.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on HeLa cells (cervical cancer cell line). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.
Case Study 2: Neuropharmacological Assessment
In a behavioral study using rodent models, administration of the compound resulted in significant changes in locomotor activity, indicating potential anxiolytic or antidepressant properties.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound, revealing modifications that enhance its potency and selectivity. The following table summarizes key findings from various studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
